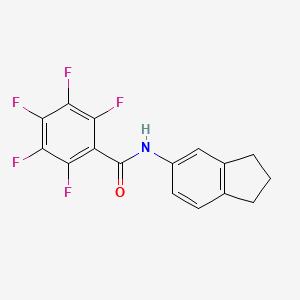
N-(2,3-dihydro-1H-inden-5-yl)-2,3,4,5,6-pentafluorobenzamide
説明
N-(2,3-dihydro-1H-inden-5-yl)-2,3,4,5,6-pentafluorobenzamide, also known as PF-4708671, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. PF-4708671 has been shown to inhibit the activity of a protein called p21-activated kinase 4 (PAK4), which is involved in cell proliferation, migration, and survival.
作用機序
N-(2,3-dihydro-1H-inden-5-yl)-2,3,4,5,6-pentafluorobenzamide binds to the ATP-binding site of PAK4 and inhibits its kinase activity. This leads to the suppression of downstream signaling pathways that are involved in cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that this compound suppresses tumor growth and metastasis in animal models of cancer. This compound has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N-(2,3-dihydro-1H-inden-5-yl)-2,3,4,5,6-pentafluorobenzamide is a potent and selective inhibitor of PAK4, which makes it a valuable tool for studying the role of PAK4 in various biological processes. However, like all small molecule inhibitors, this compound has limitations in terms of its specificity and off-target effects. It is important to carefully design experiments and controls to ensure that any observed effects are due to the inhibition of PAK4 by this compound.
将来の方向性
There are several future directions for the study of N-(2,3-dihydro-1H-inden-5-yl)-2,3,4,5,6-pentafluorobenzamide. One direction is to further investigate its potential use in cancer treatment, including its efficacy in combination with other cancer therapies. Another direction is to explore its potential use in the treatment of neurodegenerative diseases, including its effects on cognitive function and neuronal survival. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on downstream signaling pathways.
科学的研究の応用
N-(2,3-dihydro-1H-inden-5-yl)-2,3,4,5,6-pentafluorobenzamide has been extensively studied for its potential use in cancer treatment. PAK4 is overexpressed in many types of cancer, and its inhibition by this compound has been shown to suppress cancer cell growth and induce apoptosis. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as PAK4 has been implicated in the pathogenesis of these diseases.
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2,3,4,5,6-pentafluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F5NO/c17-11-10(12(18)14(20)15(21)13(11)19)16(23)22-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYQJWDVWPXZRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



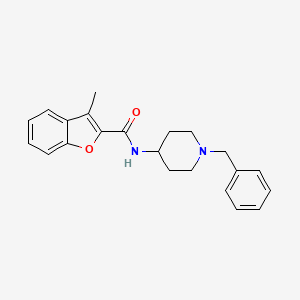
![4-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]morpholine](/img/structure/B4430384.png)
![1-[(2-chloro-4-fluorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B4430388.png)
![ethyl 4-methyl-2-{[(5-methyl-3-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4430392.png)

![N-{3-[(cyclopropylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4430417.png)

![5-bromo-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4430429.png)
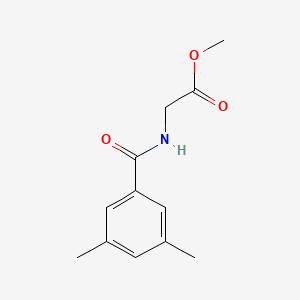
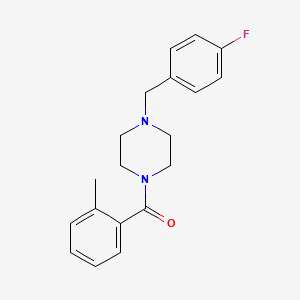
![ethyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4430464.png)
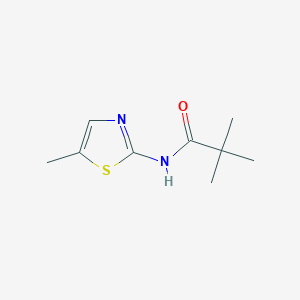

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4430478.png)